molecular formula C14H12N2O4S B2870329 N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide CAS No. 2034486-88-7

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide

Cat. No.: B2870329
CAS No.: 2034486-88-7
M. Wt: 304.32
InChI Key: IGQSGTTWIZPFMM-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is a sophisticated heterocyclic compound designed for exploratory research in medicinal chemistry and pharmacology. Its unique structure, incorporating furan, thiophene, and isoxazole pharmacophores linked by a hydroxyethyl carboxamide bridge, suggests potential for targeted biological activity. This compound is of significant interest for investigating novel therapeutic pathways, particularly in the central nervous system (CNS). The presence of the isoxazole carboxamide moiety is a feature associated with molecules that can interact with neurological targets, such as enzymes or receptors implicated in neurodegenerative diseases Source . The furan and thiophene heterocycles are privileged scaffolds known to contribute to binding affinity and metabolic stability, often found in compounds screened for anti-inflammatory and analgesic properties Source . Researchers can utilize this molecule as a key intermediate or a lead compound for developing new chemical entities, studying structure-activity relationships (SAR), and probing complex signaling pathways involved in inflammation and neurological disorders. Its primary research value lies in its potential as a tool compound to elucidate novel mechanisms of action and to serve as a scaffold for the synthesis of more complex bioactive molecules.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4S/c17-13(11-3-5-16-20-11)15-9-14(18,10-4-6-19-8-10)12-2-1-7-21-12/h1-8,18H,9H2,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQSGTTWIZPFMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNC(=O)C2=CC=NO2)(C3=COC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antioxidant properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a furan ring, thiophene moiety, and an isoxazole backbone. Its molecular formula is C15H13N3O4SC_{15}H_{13}N_{3}O_{4}S, with a molecular weight of approximately 303.3 g/mol.

PropertyValue
Molecular FormulaC₁₅H₁₃N₃O₄S
Molecular Weight303.3 g/mol
CAS Number2034335-20-9

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating its potential as a therapeutic agent in treating infections.

Case Study

A study evaluated the antimicrobial activity of several isoxazole derivatives, including the compound . The results indicated that it inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.

Anticancer Activity

The anticancer potential of this compound has been explored through various assays targeting different cancer cell lines. Notably, it has shown promising results against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cells.

Research Findings

  • Cytotoxicity : The compound exhibited cytotoxic effects with IC50 values around 23 µg/mL against Hep3B cells and 15.48 µg/mL against HeLa cells .
  • Mechanism of Action : It was observed to induce apoptosis in cancer cells rather than necrosis, suggesting a targeted mechanism that may involve modulation of signaling pathways related to cell survival and death.
  • Cell Cycle Analysis : The compound caused a significant delay in the G2/M phase of the cell cycle, similar to known chemotherapeutic agents like doxorubicin .

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound has been evaluated for its antioxidant capabilities.

Assay Results

The antioxidant activity was assessed using the DPPH radical scavenging assay, where it demonstrated an IC50 value comparable to Trolox, a standard antioxidant. This suggests that the compound can effectively neutralize free radicals, contributing to its potential therapeutic applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights structural differences between the target compound and related molecules from the evidence:

Compound Name Key Substituents/Features Molecular Weight (g/mol) Reference
N-(2-(Furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)isoxazole-5-carboxamide (Target) Furan-3-yl, thiophen-2-yl, hydroxyl, isoxazole-5-carboxamide Not reported -
N-[4-(Diethylamino)phenyl]-5-methyl-3-(5-methylthiophen-2-yl)isoxazole-4-carboxamide Diethylaminophenyl, methylthiophen-2-yl, isoxazole-4-carboxamide Not reported
n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide Cyclopropyl, thiophen-2-yl, isoxazole-3-carboxamide 1066.68
5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide Methyl, thiazol-2-yl, isoxazole-4-carboxamide Not reported
N-(5-ethylamino)-2,5-dihydro-1,3-thiazol-2-yl)-3-hydroxy-5-nitro-1-benzofuran-2-carbohydrazide Benzofuran, nitro, carbohydrazide, thiazol-2-yl Not reported

Key Observations :

  • Substitution Position on Isoxazole: The target compound’s isoxazole-5-carboxamide group differs from analogs with substitutions at positions 3 or 4 (e.g., ).
  • Heterocyclic Diversity : Replacing thiophene with thiazole (as in ) introduces nitrogen, altering electronic properties and bioavailability.
  • Functional Groups : The hydroxyl group in the target compound may improve solubility compared to cyclopropyl () or methyl () substituents.

Physicochemical and Pharmacokinetic Properties

  • Hydrophilicity : The hydroxyl group in the target compound likely increases aqueous solubility compared to lipophilic analogs like n-cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide .
  • In contrast, thiazole-containing analogs () may exhibit stronger dipole interactions.

Data Tables

Table 1: Structural Comparison of Isoxazole Derivatives

Feature Target Compound Compound Compound Compound
Isoxazole Position 5-carboxamide 4-carboxamide 3-carboxamide 4-carboxamide
Heterocyclic Rings Furan, thiophene Thiophene, benzene Thiophene Thiazole
Key Functional Groups Hydroxyethyl Diethylaminophenyl Cyclopropyl Methyl

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